Abltide as a Substrate for c-Abl Kinase: A Technical Guide
Abltide as a Substrate for c-Abl Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) kinase is a non-receptor tyrosine kinase that plays a pivotal role in a variety of cellular processes, including cell growth, proliferation, differentiation, adhesion, migration, and stress responses.[1][2] Dysregulation of c-Abl activity is implicated in several human diseases, most notably in chronic myeloid leukemia (CML), where the formation of the Bcr-Abl fusion protein results in a constitutively active kinase.[1] Consequently, c-Abl is a significant target for therapeutic intervention.
Abltide is a synthetic peptide that serves as an optimal substrate for the c-Abl kinase.[1] Its sequence is derived from the C-terminus of the c-Abl protein itself.[3] Due to its high affinity and specificity for c-Abl, Abltide is widely utilized in in vitro kinase assays to determine the enzymatic activity of c-Abl and to screen for potential inhibitors. This technical guide provides an in-depth overview of Abltide as a substrate for c-Abl kinase, including its biochemical properties, detailed experimental protocols for its use in various assay formats, and a summary of key quantitative data.
Abltide: The Peptide Substrate
The amino acid sequence of Abltide can vary slightly between different commercial suppliers, but the most commonly cited sequences are:
The core recognition motif for c-Abl phosphorylation is centered around the tyrosine (Y) residue.
Quantitative Data
The following tables summarize key quantitative parameters for the interaction of Abltide with c-Abl kinase and the inhibitory effects of imatinib, a well-characterized c-Abl inhibitor, determined using Abltide-based assays.
Table 1: Kinetic Parameters of c-Abl Kinase with Abltide Substrate
| Parameter | Value | Conditions | Reference |
| Km | 4 µM - 21 µM | Varies by study | [8] |
| KD | 69.9 ± 13.0 µM | Nanopore tweezer analysis | [9] |
Table 2: IC50 Values of Imatinib against c-Abl Kinase using Abltide-based Assays
| Inhibitor | IC50 | Assay Conditions | Reference |
| Imatinib | 0.3 µM | BacKin assay | [8] |
| Imatinib | 0.4 µM | IMAP assay with AblTide substrate | [10] |
| Imatinib | 0.6 µM | Cell-free assay | [1] |
| Imatinib | 28.91 nM | ABL (T315I) Kinase Assay with 5µM ATP | [11] |
Experimental Protocols
A variety of assay formats can be employed to measure the phosphorylation of Abltide by c-Abl kinase. Below are detailed methodologies for three common approaches.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant c-Abl enzyme
-
Abltide peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the Kinase Reaction:
-
In a well of a microplate, combine the kinase assay buffer, recombinant c-Abl enzyme, and the test compound (inhibitor) at the desired concentrations.
-
-
Initiate the Reaction:
-
Add a mixture of Abltide and ATP to the well to start the kinase reaction. Final concentrations are typically in the range of 0.2 µg/µl Abltide and 5 µM ATP.
-
-
Incubation:
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Stop the Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Radiometric Kinase Assay ([γ-³³P]-ATP)
This classic method measures the direct incorporation of a radiolabeled phosphate from ATP onto the Abltide substrate.
Materials:
-
Recombinant c-Abl enzyme
-
Abltide peptide (e.g., EAIYAAPFAKKK)
-
Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
[γ-³³P]-ATP
-
Phosphoric acid (0.5% and 0.425%)
-
Methanol
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter
Procedure:
-
Prepare the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant c-Abl enzyme, and 50 µM Abltide.
-
-
Initiate the Reaction:
-
Add a mixture of MgAcetate and [γ-³³P]-ATP to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 40 minutes at room temperature.
-
-
Stop the Reaction:
-
Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.
-
-
Capture the Phosphorylated Substrate:
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
-
Washing:
-
Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Perform a final wash with methanol.
-
-
Detection:
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Kinase Assay (TAMRA-Abltide)
This assay often utilizes a fluorescently labeled Abltide (e.g., TAMRA-Abltide) and can be adapted to various detection methods, such as fluorescence polarization or mobility shift assays.
Materials:
-
Recombinant c-Abl enzyme
-
TAMRA-labeled Abltide (e.g., 5-TAMRA-KKGEAIYAAPFA-NH2)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection system (e.g., fluorescence polarization plate reader or gel electrophoresis equipment)
Procedure (Example using Fluorescence Polarization):
-
Prepare the Kinase Reaction:
-
In a suitable microplate (e.g., black, low-binding), combine the kinase assay buffer, recombinant c-Abl enzyme, and the test compound.
-
-
Initiate the Reaction:
-
Add a mixture of TAMRA-Abltide and ATP to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a solution containing EDTA.
-
-
Detection:
-
Measure the fluorescence polarization of the sample. Phosphorylation of the TAMRA-Abltide will result in a change in its molecular weight and shape, leading to a change in the fluorescence polarization signal.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving c-Abl and a typical experimental workflow for a c-Abl kinase assay.
Caption: Overview of c-Abl signaling pathways.
Caption: General workflow for a c-Abl kinase assay.
Caption: Logical relationship of components in a c-Abl kinase assay.
Conclusion
Abltide is an indispensable tool for the in vitro study of c-Abl kinase activity. Its high affinity and specificity make it an ideal substrate for a variety of assay formats, enabling robust and reproducible measurements of enzyme kinetics and inhibitor potency. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on the c-Abl kinase and its role in health and disease. The continued use of Abltide in these assays will undoubtedly contribute to the development of novel and more effective therapies targeting c-Abl-driven pathologies.
References
- 1. Oxidative Stress, DNA Damage, and c-Abl Signaling: At the Crossroad in Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 3. Modulation of the F-actin cytoskeleton by c-Abl tyrosine kinase in cell spreading and neurite extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Caspase-Dependent Cleavage of c-Abl Contributes to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Abl tyrosine kinase regulates actin remodeling at the immune synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
